1,4-Dihydronaphthalene
Overview
Description
1,4-Dihydronaphthalene is an organic compound with the molecular formula C₁₀H₁₀. It is a partially hydrogenated derivative of naphthalene, characterized by the presence of two hydrogen atoms added to the 1 and 4 positions of the naphthalene ring. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
1,4-Dihydronaphthalene is a chemical compound with the molecular formula C10H10 . .
Biochemical Pathways
It is known to be involved in dioxygenase-catalysed reactions . Dioxygenase-catalysed oxidation of dihydronaphthalenes can yield various products, including arene hydrate and cis-dihydro naphthalenediols .
Pharmacokinetics
It has been analyzed using a reverse phase (rp) high-performance liquid chromatography (hplc) method . This method is suitable for pharmacokinetics and can be used for isolation impurities in preparative separation .
Biochemical Analysis
Biochemical Properties
1,4-Dihydronaphthalene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and other biomolecules. It is known to undergo dioxygenase-catalyzed oxidation, resulting in the formation of arene hydrates and cis-dihydro naphthalenediols . The enzymes involved in these reactions include naphthalene dioxygenase, which catalyzes the initial oxidation step. This interaction is crucial for the subsequent metabolic pathways that this compound participates in.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that its metabolites can affect the expression of genes involved in oxidative stress responses and detoxification pathways. Additionally, this compound has been observed to modulate cell signaling pathways by interacting with specific receptors and enzymes, thereby influencing cellular functions such as proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to naphthalene dioxygenase, facilitating the transfer of electrons and the subsequent oxidation of the naphthalene ring . This binding interaction is critical for the compound’s biochemical activity and its ability to modulate various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of its impact on gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its biochemical effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the degradation of naphthalene and related compounds. The compound undergoes dioxygenase-catalyzed oxidation, resulting in the formation of various metabolites such as arene hydrates and dihydro diols . These metabolic pathways are essential for the detoxification and elimination of this compound from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound is influenced by factors such as its lipophilicity and the presence of binding sites on cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound interacts with the appropriate biomolecules and participates in relevant biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dihydronaphthalene can be synthesized through various methods. One common approach involves the reduction of naphthalene using sodium in ethanol, which selectively adds hydrogen atoms to the 1 and 4 positions . Another method includes the cyclization of appropriate precursors in the presence of catalytic para-toluenesulfonic acid at elevated temperatures .
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of naphthalene under controlled conditions. This process ensures selective addition of hydrogen atoms to the desired positions, yielding the target compound with high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene or other oxidized derivatives.
Reduction: Further reduction can yield fully hydrogenated naphthalene derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where substituents replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium in ethanol or lithium aluminum hydride can be used for reduction reactions.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products Formed:
Oxidation: Naphthalene and its oxidized derivatives.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
1,4-Dihydronaphthalene has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals
Comparison with Similar Compounds
1,2-Dihydronaphthalene: Another partially hydrogenated naphthalene derivative with hydrogen atoms at the 1 and 2 positions.
Tetrahydronaphthalene: A fully hydrogenated naphthalene derivative.
Naphthalene: The parent aromatic compound without hydrogenation.
Uniqueness: 1,4-Dihydronaphthalene is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
1,4-dihydronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-2-6-10-8-4-3-7-9(10)5-1/h1-6H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPIVZHYVSCYLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060607 | |
Record name | 1,4-Dihydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612-17-9 | |
Record name | 1,4-Dihydronaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=612-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dihydronaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dihydronaphthalene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97894 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Naphthalene, 1,4-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Dihydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dihydronaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.362 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,4-DIHYDRONAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C56X9SYS4F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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